7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid structure elucidation
7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid structure elucidation
<An In-depth Technical Guide to the Structure Elucidation of 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 7-Deazapurine Core
The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a 7-deazapurine analog, is a privileged heterocyclic system of immense interest in medicinal chemistry and drug development.[1] Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, leading to diverse pharmacological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties.[2][3][4] Notable examples of drugs and biologically active molecules based on this core include the antibiotics tubercidin and sangivamycin.[1] The introduction of a carboxylic acid moiety at the 4-position can significantly modulate the molecule's physicochemical properties, such as solubility and its ability to form key interactions with biological targets. Therefore, unambiguous confirmation of the structure of 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid is a critical first step in any research or development program involving this compound.
This guide provides a comprehensive, multi-technique approach to the structure elucidation of 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid, integrating data from mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy. The causality behind experimental choices and the logic of data interpretation are emphasized to provide a robust and self-validating analytical workflow.
A Convergent Strategy for Structure Elucidation
Caption: A workflow diagram illustrating the convergent approach to structure elucidation.
Part 1: Unveiling the Molecular Formula with Mass Spectrometry (MS)
The Rationale: Mass spectrometry is the foundational technique for determining the molecular weight of a compound. High-resolution mass spectrometry (HRMS) further provides the elemental composition, allowing for the confident assignment of a molecular formula. The fragmentation pattern observed in the mass spectrum offers valuable clues about the structural components of the molecule.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
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Instrument: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument.
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Ionization Method: Electron Ionization (EI) is a common and powerful method for the structural analysis of pyrimidine derivatives.[5]
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Electron Energy: Typically set to 70 eV to induce reproducible fragmentation patterns.[5]
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Ion Source Temperature: Maintained at approximately 200°C.[5]
Data Interpretation and Expected Results
For 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid (C7H5N3O2), the expected monoisotopic mass is 163.0382 g/mol .[6]
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Molecular Ion Peak (M+•): The primary piece of information is the molecular ion peak. In EI-MS, this will appear at an m/z value corresponding to the molecular weight of the compound. For our target, a prominent peak at m/z 164 [M+H]+ is expected.[7]
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Fragmentation Analysis: The fragmentation of the pyrimidine ring and its substituents provides corroborating evidence for the proposed structure.[2][5] Common fragmentation pathways for pyrimidine derivatives involve the loss of small neutral molecules.[3][5] For 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid, key expected fragments include:
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Loss of CO2 (decarboxylation): A fragment corresponding to [M - 44]+• resulting from the loss of carbon dioxide from the carboxylic acid group.
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Loss of H2O: A fragment corresponding to [M - 18]+•.
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Characteristic Pyrimidine Ring Cleavage: The stable pyrrolo[2,3-d]pyrimidine core will likely lead to fragment ions retaining this ring system.[2]
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| Ion | m/z (expected) | Identity |
| [M+H]+ | 164 | Molecular Ion |
| [M-H2O]+ | 146 | Loss of water |
| [M-CO2]+ | 119 | Loss of carbon dioxide |
Table 1: Expected key ions in the mass spectrum of 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid.
Part 2: Identifying Functional Groups with Infrared (IR) Spectroscopy
The Rationale: Infrared (IR) spectroscopy is a rapid and non-destructive technique that excels at identifying the presence of specific functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a "fingerprint" of the molecule's composition.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
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Instrument: A Fourier-transform infrared (FT-IR) spectrometer equipped with an ATR accessory.
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Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
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Data Acquisition: The spectrum is typically collected over the range of 4000-400 cm-1.
Data Interpretation and Expected Results
The IR spectrum of 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid is expected to show characteristic absorption bands for the carboxylic acid and the N-H bonds of the pyrrole and pyrimidine rings.
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O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 3300-2500 cm-1, centered around 3000 cm-1.[8][9] This broadness is due to hydrogen bonding between carboxylic acid dimers.[8]
-
N-H Stretch (Pyrrole/Pyrimidine): A medium to sharp absorption band is expected around 3400-3300 cm-1.
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C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is anticipated between 1760-1690 cm-1.[8] Conjugation with the aromatic ring system may shift this absorption to a slightly lower wavenumber.
-
C=N and C=C Stretches (Aromatic Rings): Medium to weak absorptions are expected in the 1650-1450 cm-1 region, characteristic of the aromatic rings.
-
C-O Stretch (Carboxylic Acid): A medium intensity band is expected in the 1320-1210 cm-1 range.[8]
| Functional Group | Expected Absorption Range (cm-1) | Appearance |
| O-H (Carboxylic Acid) | 3300-2500 | Broad, Strong |
| N-H (Pyrrole/Pyrimidine) | 3400-3300 | Medium, Sharp |
| C=O (Carboxylic Acid) | 1760-1690 | Strong, Sharp |
| C=N, C=C (Aromatic) | 1650-1450 | Medium to Weak |
| C-O (Carboxylic Acid) | 1320-1210 | Medium |
Table 2: Characteristic IR absorption bands for 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid.
Part 3: Mapping the Molecular Framework with Nuclear Magnetic Resonance (NMR) Spectroscopy
The Rationale: NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule. 1H NMR provides information about the number and chemical environment of protons, while 13C NMR reveals the same for carbon atoms. Advanced 2D NMR techniques, such as COSY and HMBC, establish the connectivity between atoms, allowing for the complete assembly of the molecular puzzle.
Experimental Protocol: 1D and 2D NMR
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) is a suitable solvent due to its ability to dissolve the compound and exchange with the acidic N-H and O-H protons.
-
Experiments:
-
1H NMR: To identify all proton signals, their integrations, and coupling patterns.
-
13C NMR: To identify all carbon signals.
-
COSY (Correlation Spectroscopy): To identify proton-proton (H-H) couplings.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.
-
Data Interpretation and Expected Results
The structure of 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid has several key features that will be reflected in its NMR spectra.
Caption: Key expected HMBC correlations for 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid.
1H NMR Spectrum
-
Aromatic Protons: Three distinct signals are expected in the aromatic region (typically δ 7.0-9.0 ppm).
-
One singlet for the proton at the C2 position of the pyrimidine ring.
-
Two doublets for the protons at the C5 and C6 positions of the pyrrole ring, showing coupling to each other.
-
-
N-H and O-H Protons: Two broad singlets are expected, one for the N-H of the pyrrole ring and one for the O-H of the carboxylic acid. These signals will be exchangeable with D2O. A broad peak for the carboxylic acid proton is expected around δ 12.80 ppm, and a signal for the N-H proton is also anticipated.[7] The proton on the pyrrole ring is confirmed by a singlet signal with a chemical shift between 8.71 and 13.01 ppm.[1]
13C NMR Spectrum
-
Aromatic Carbons: Seven distinct signals are expected for the seven carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the adjacent nitrogen atoms and the carboxylic acid group.
-
Carbonyl Carbon: The carboxylic acid carbonyl carbon will appear as a downfield signal, typically in the range of δ 160-180 ppm.
2D NMR Spectra
-
COSY: A cross-peak will be observed between the signals for the C5-H and C6-H protons, confirming their adjacent positions on the pyrrole ring.
-
HMBC: This experiment is crucial for piecing together the entire structure. Key expected correlations include:
-
The C2-H proton will show correlations to the C4 and C7a carbons.
-
The C5-H proton will show correlations to the C4 and C7 carbons.
-
The C6-H proton will show correlations to the C4a and C7a carbons.
-
| Proton | Expected δ (ppm) | Multiplicity | Key HMBC Correlations (to C) |
| H2 | ~8.95 | s | C4, C7a |
| H5 | ~6.96 | d | C4, C7 |
| H6 | ~7.87 | d | C4a, C7a |
| N7-H | Broad | s | C5, C6, C7a |
| COOH | ~12.80 | br s | C4, C=O |
Table 3: Predicted 1H NMR data and key HMBC correlations for 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid in DMSO-d6.[7]
Conclusion: A Self-Validating Structural Assignment
The convergence of data from mass spectrometry, IR spectroscopy, and a full suite of NMR experiments provides an unambiguous and self-validating elucidation of the structure of 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid. Mass spectrometry confirms the molecular formula, IR spectroscopy identifies the key functional groups, and NMR spectroscopy maps the precise connectivity of every atom in the molecule. This rigorous, multi-faceted approach ensures the highest level of scientific integrity and provides a solid foundation for any subsequent research and development activities involving this important heterocyclic compound.
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